

Correlating ctDNA decrease with clinical response to Onvansertib

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Compound of Interest

Compound Name: Onvansertib

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Onvansertib's Clinical Efficacy Mirrored by ctDNA Dynamics

A guide for researchers and drug development professionals on the correlation between circulating tumor DNA (ctDNA) and clinical response to the PLK1 inhibitor, **Onvansertib**, in acute myeloid leukemia and metastatic colorectal cancer.

This guide provides an objective comparison of **Onvansertib**'s performance, supported by experimental data from clinical trials. It highlights the utility of circulating tumor DNA (ctDNA) as a predictive biomarker for treatment response. Detailed methodologies for key experiments are provided to enable replication and further investigation.

Correlation of ctDNA Decrease with Clinical Response

Recent clinical trials have demonstrated a strong correlation between a decrease in ctDNA levels and positive clinical outcomes in patients treated with **Onvansertib**, both in hematological malignancies and solid tumors. This suggests that ctDNA can serve as an early and non-invasive biomarker to predict and monitor therapeutic response.

Acute Myeloid Leukemia (AML)

In a Phase Ib/II study of **Onvansertib** in combination with decitabine for relapsed or refractory AML, a significant association was observed between a reduction in mutant ctDNA and clinical response.[1][2][3][4] Notably, 100% of patients who achieved a complete remission or complete remission with incomplete hematologic recovery (CR/CRi) showed a decrease in mutant ctDNA after the first cycle of treatment. In contrast, only 13% of non-responders exhibited a similar decrease.[4] This early dynamic in ctDNA levels was found to be a powerful predictor of clinical response.[1][2][3][4]

KRAS-Mutant Metastatic Colorectal Cancer (mCRC)

A similar correlation has been established in patients with KRAS-mutant metastatic colorectal cancer. In a Phase II trial, **Onvansertib** combined with FOLFIRI and bevacizumab demonstrated promising clinical activity, with early ctDNA dynamics being predictive of treatment efficacy.[5][6][7][8] Patients who achieved a complete or partial response had a significantly greater decrease in KRAS-mutant ctDNA compared to those with stable or progressive disease.[5] Specifically, a decrease of $\geq 90\%$ in KRAS-mutant ctDNA after one cycle was strongly associated with a higher objective response rate (ORR) and longer progression-free survival (PFS).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials investigating **Onvansertib**, showcasing the correlation between ctDNA dynamics and clinical response.

Table 1: **Onvansertib** in Relapsed/Refractory Acute Myeloid Leukemia (AML)

Patient Cohort	ctDNA Dynamics	Clinical Response (CR/CRi)	Reference
Responders	Decrease in mutant ctDNA after 1 cycle	7 of 7 (100%)	[4]
Non-responders	Decrease in mutant ctDNA after 1 cycle	2 of 15 (13%)	[4]

Table 2: **Onvansertib** in Second-Line KRAS-Mutant Metastatic Colorectal Cancer (mCRC)

Patient Cohort	ctDNA Dynamics (after 1 cycle)	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
≥90% decrease in KRAS-mutant ctDNA	55.0%	12.6 months	[5]	
<90% reduction in KRAS-mutant ctDNA	3.7%	5.8 months	[5]	
Bevacizumab-naïve patients	-	76.9%	14.9 months	[8]
Patients with prior bevacizumab	-	10.0%	6.6 months	[8]

Comparison with Alternatives

Standard of Care in Second-Line KRAS-Mutant mCRC

The standard of care for second-line treatment of KRAS-mutant mCRC typically involves chemotherapy regimens like FOLFIRI or FOLFOX, often with the addition of a VEGF inhibitor like bevacizumab.[9] More recently, targeted therapies such as sotorasib for KRAS G12C mutations have been approved.[10][11][12] The combination of **Onvansertib** with FOLFIRI and bevacizumab has shown a promising ORR, particularly in bevacizumab-naïve patients (76.9%), which compares favorably to the historically modest outcomes with standard chemotherapy in this setting.[5][8]

Biomarkers in AML

In AML, response to treatment is traditionally monitored through bone marrow biopsies and peripheral blood counts. While molecular markers like NPM1 mutations are used for risk stratification and monitoring minimal residual disease (MRD), ctDNA offers a less invasive and potentially more dynamic tool for assessing treatment response.[13][14][15][16] The high

predictive value of early ctDNA changes for clinical response to **Onvansertib** highlights its potential as a superior real-time biomarker.[\[4\]](#)

Experimental Protocols

ctDNA Analysis in KRAS-Mutant mCRC (ddPCR)

- **Blood Collection:** Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cfDNA.
- **Plasma Separation:** Plasma is separated from whole blood by centrifugation within a specified timeframe to prevent contamination with genomic DNA from blood cells.
- **cfDNA Extraction:** Cell-free DNA is extracted from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).
- **Droplet Digital PCR (ddPCR):**
 - The ddPCR reaction mixture is prepared containing ddPCR Supermix, primers and probes specific for the KRAS mutation of interest (e.g., G12V) and wild-type KRAS, and the extracted cfDNA.[\[17\]](#)
 - Droplets are generated using a droplet generator.
 - PCR amplification is performed on a thermal cycler.
 - The droplets are then read by a droplet reader to quantify the number of mutant and wild-type DNA molecules.
- **Data Analysis:** The mutant allele frequency (MAF) is calculated as the ratio of mutant DNA copies to the total number of DNA copies. A decrease in MAF over the course of treatment is indicative of a response.

ctDNA Analysis in AML (Targeted NGS)

- **Blood and Bone Marrow Collection:** Peripheral blood and bone marrow aspirates are collected at baseline and at specified time points during treatment.

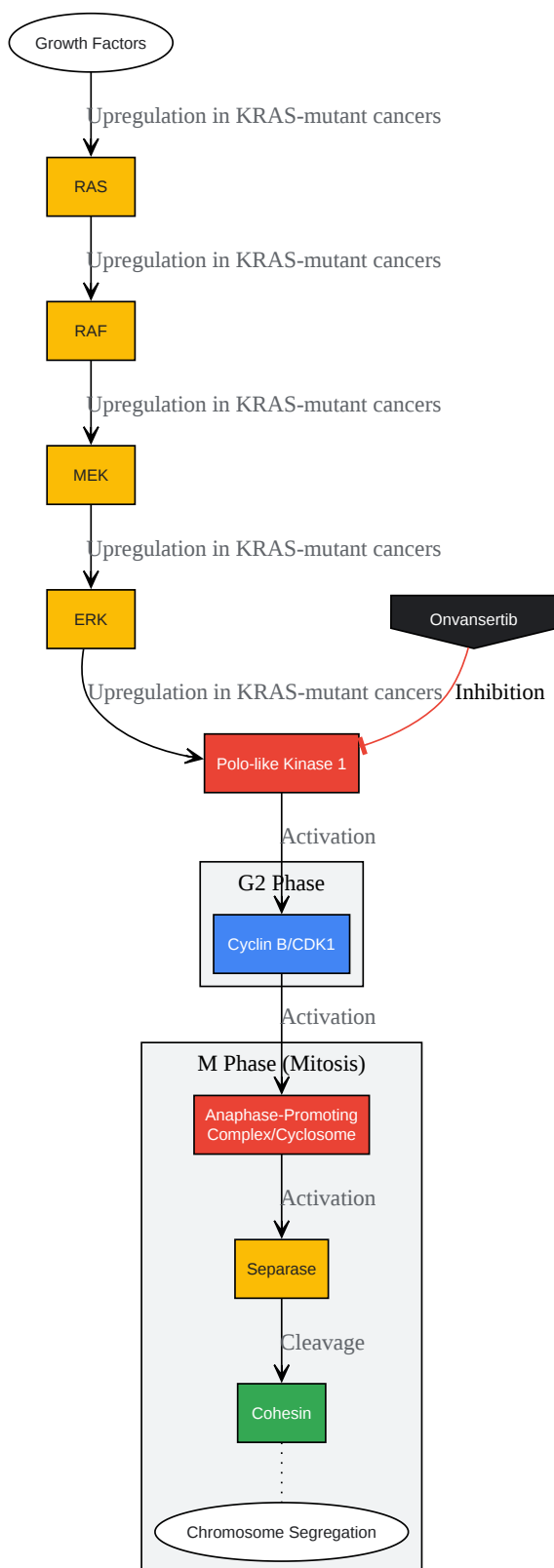
- DNA Extraction: DNA is extracted from plasma (for ctDNA), peripheral blood mononuclear cells (PBMCs), and bone marrow mononuclear cells (BMMCs).
- Library Preparation and Target Enrichment:
 - DNA is fragmented, and adapters are ligated to the ends.
 - A panel of genes frequently mutated in AML is used for target enrichment, typically through hybrid capture-based methods.
- Next-Generation Sequencing (NGS): The enriched libraries are sequenced on an NGS platform (e.g., Illumina).
- Bioinformatic Analysis:
 - Sequencing reads are aligned to the human reference genome.
 - Variant calling is performed to identify somatic mutations.
 - The variant allele frequency (VAF) of each mutation is determined.
- Monitoring: Changes in the VAF of driver mutations are tracked over time to assess treatment response. A significant decrease or clearance of a mutation in the ctDNA is associated with a positive clinical response.

Clinical Response Assessment (RECIST 1.1)

For solid tumors like mCRC, clinical response is typically assessed using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

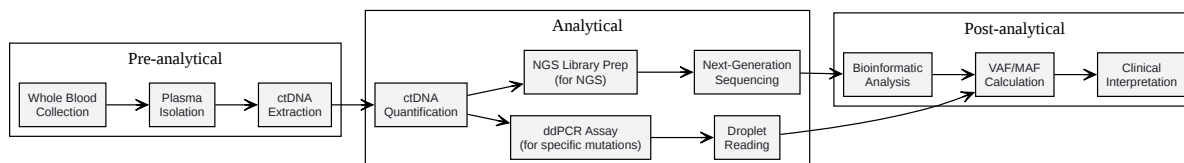
- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Visualizations



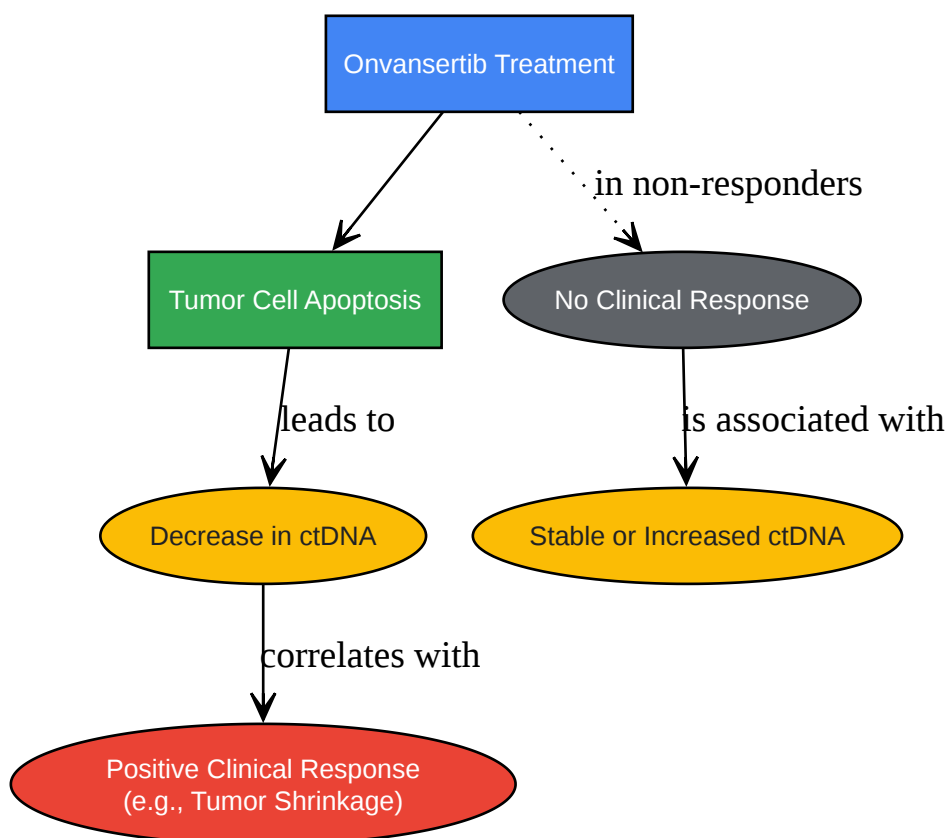
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Caption: **Onvansertib** inhibits PLK1, a key regulator of mitosis.



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Caption: General workflow for ctDNA analysis from blood sample to clinical interpretation.



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Caption: Logical relationship between **Onvansertib** treatment, ctDNA dynamics, and clinical outcome.

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